1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN2O2S and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
The compound exhibits intricate molecular interactions and conformations. For instance, a related compound demonstrated a chair conformation of the piperazine ring and specific dihedral angles, suggesting a structured spatial arrangement that could be pivotal in its reactivity and interaction with other molecules (Zhang et al., 2011). Studies on compounds with a similar structure have emphasized the role of catalysts in synthesizing medically significant derivatives, highlighting the chemical versatility and potential for creating various derivatives with different biological activities (Shakhmaev et al., 2016).
Crystallography and Chemical Analysis
Crystallographic analysis has been used to understand the geometric configuration of similar compounds, providing insights into the molecular structure and potential chemical properties (Said et al., 2020). Such studies are crucial in drug design and materials science, where the molecular arrangement can profoundly affect the compound's functionality.
Biological Activities and Pharmacological Potential
Various piperazine derivatives have been synthesized and evaluated for their biological activities. For instance, azole-containing piperazine derivatives have shown significant antibacterial, antifungal, and cytotoxic activities in vitro (Gan et al., 2010). This suggests that with proper functionalization, 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone could potentially be modified to enhance its biological activity.
Computational Studies and Docking
The design and synthesis of compounds, including those structurally related to this compound, have been complemented by computational studies. These studies include quantitative structure-activity relationship (QSAR) and molecular docking, providing insights into the interaction mechanisms with biological targets and potential pharmacological profiles (Bhosale et al., 2014).
Properties
IUPAC Name |
1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVKMRDLAUZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.